2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
CAS No.: 214958-29-9
Cat. No.: VC21514172
Molecular Formula: C14H9N3
Molecular Weight: 219.24g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214958-29-9 |
|---|---|
| Molecular Formula | C14H9N3 |
| Molecular Weight | 219.24g/mol |
| IUPAC Name | 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile |
| Standard InChI | InChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H |
| Standard InChI Key | FMGMAYUWGRFWLT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N |
Introduction
Chemical Identity and Basic Properties
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic organic compound characterized by its fused imidazole and pyridine rings with specific substitution patterns. The compound has been documented in various chemical databases and research publications.
Structural Identification
| Parameter | Value |
|---|---|
| CAS Number | 214958-29-9 |
| Molecular Formula | C₁₄H₉N₃ |
| Molecular Weight | 219.24 g/mol |
| InChI | InChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H |
| InChIKey | FMGMAYUWGRFWLT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N |
The compound consists of a phenyl group attached to position 2 of the imidazo[1,2-a]pyridine core structure, with a nitrile (cyano) group at position 6 . This structural arrangement contributes to its unique chemical behavior and potential applications in various fields of chemistry.
Synthesis Methods
Several approaches for synthesizing imidazo[1,2-a]pyridine derivatives have been documented in the literature, which can be adapted for the preparation of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile.
Precursor-Based Synthetic Routes
The synthesis of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile typically involves the reaction of appropriate precursors such as acetophenone and 2-amino pyridine derivatives containing a cyano group at the appropriate position. These reactions often require specific catalysts and conditions to facilitate the formation of the imidazopyridine ring system.
A common approach uses copper(I) iodide (CuI) as a catalyst in solvents like 1,4-dioxane at elevated temperatures. The reaction involves the formation of an intermediate which subsequently cyclizes to form the desired imidazopyridine framework.
Spectroscopic Characterization
Accurate characterization of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile is essential for confirming its structure and purity. Multiple spectroscopic techniques are typically employed for this purpose.
Mass Spectrometry
Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), confirms the molecular weight and formula of the compound. For 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile, the expected molecular ion peak would be at m/z 219.24, corresponding to its molecular weight.
Infrared Spectroscopy
The infrared spectrum of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile would feature a characteristic sharp absorption band for the nitrile (C≡N) group, typically in the region of 2200-2260 cm⁻¹, which serves as a diagnostic feature for confirming the presence of this functional group.
The relatively high price point and limited availability suggest that this compound is primarily used for specialized research purposes rather than large-scale industrial applications.
Related Compounds and Structural Analogues
Several structural analogues of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile have been documented in the literature, providing additional context for understanding its properties and potential applications.
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde
This closely related compound (CAS: 214958-30-2) features an aldehyde group at position 6 instead of a nitrile group. It has a molecular formula of C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol . The aldehyde functionality provides different chemical reactivity compared to the nitrile group, offering alternative synthetic pathways for derivatization.
2-Phenylimidazo[1,2-a]pyridine
The parent compound (CAS: 4105-21-9) lacks substitution at position 6, having a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . Physical properties include:
Position-3 Substituted Analogues
Various compounds with substitutions at position 3 instead of position 6 have been synthesized and characterized, including:
These compounds exhibit different properties and reactivity patterns compared to their position-6 substituted counterparts.
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